Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings and tert-butyl groups in medicinal chemistry, enhancing the solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates .
Vorbereitungsmethoden
The synthesis of ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at specific positions. One common method for synthesizing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further modified to introduce the desired functional groups, such as the methoxy(methyl)carbamoyl and ethyl ester groups .
Analyse Chemischer Reaktionen
Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane scaffold provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity for these targets. The methoxy(methyl)carbamoyl and ethyl ester groups can further modulate the compound’s physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
Ethyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate: Similar in structure but lacks the methoxy(methyl)carbamoyl group, which can affect its solubility and metabolic stability.
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Contains an amino group instead of the methoxy(methyl)carbamoyl group, leading to different reactivity and biological activity.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
The unique combination of functional groups in this compound provides distinct advantages in terms of solubility, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO4 |
---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
ethyl 3-[methoxy(methyl)carbamoyl]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-4-16-9(14)11-5-10(6-11,7-11)8(13)12(2)15-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
SXIDXCSWRPMLDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CC(C1)(C2)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.